[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-16-7-3-1-6-14(16)18-9-12(22-25-18)11-24-19(23)15-10-21-17-8-4-2-5-13(15)17/h1-10,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVRKIDHLMMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Chemical Reactions Analysis
Types of Reactions: [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazole and Fluorophenyl Groups
Key analogs include oxazole-phenylpiperazine derivatives studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition ():
| Compound | Structure | Activity (IC₅₀) | Selectivity |
|---|---|---|---|
| 5a : 5-(2-Fluorophenyl)-1,2-oxazol-3-ylmethanone | Oxazole + fluorophenyl + phenylpiperazine methanone | BChE: 51.66 μM | Selective for BChE |
| 5c : 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone | Oxazole + chlorophenyl + phenylpiperazine methanone | AChE: 21.85 μM | Selective for AChE |
- Substituent Effects : Replacing the 2-fluorophenyl group in 5a with 2-chlorophenyl (5c ) shifts selectivity from BChE to AChE, highlighting the critical role of halogen electronegativity and steric effects in target engagement .
- Functional Group Comparison: The target compound’s methyl ester group contrasts with the methanone in 5a/5c, which may alter polarity, solubility, and metabolic pathways.
Indole Derivatives with Varying Linkages
describes indole-2-carboxamides with fluorophenyl substituents:
| Compound | Structure | Linkage | Activity/Stability |
|---|---|---|---|
| 3 | N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Amide | Synthetic yield: 37.5%; m.p. 249–250°C |
| 4 | 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide | Amide | Synthetic yield: 10%; m.p. 233–234°C |
| Target | [5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate | Ester | Stability data not available |
- Ester vs. Amide : The target’s ester linkage may confer higher metabolic lability compared to the amides in 3 and 4 , which are more resistant to hydrolysis. This could influence bioavailability and duration of action .
Stability in Physiological Conditions
highlights degradation issues in related oxazolidinones (TOZs):
- 1a/1b (oxazolidinone-triazole-piperazine derivatives) degrade in simulated gastric fluid, limiting oral applicability.
- Implication for Target : The target’s ester group may face hydrolysis in acidic environments, though stability data are lacking. Structural rigidity from the oxazole ring could mitigate degradation compared to flexible TOZs .
Heterocyclic Variations
- Oxadiazole Analogs: Ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate () shares an ester group but replaces oxazole with oxadiazole.
Key Research Findings and Gaps
- Activity Data: The target compound’s biological activity remains uncharacterized in the evidence.
- Stability Needs : Comparative stability studies in simulated biological fluids are critical to evaluate the ester’s viability versus amides or ketones.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate, and what analytical techniques are critical for its characterization?
- Synthesis : The compound is synthesized via multi-step reactions involving (i) formation of the oxazole ring through cyclization of appropriate precursors (e.g., nitrile oxides with alkynes) and (ii) esterification of the indole-3-carboxylic acid moiety. Key steps include refluxing in solvents like dimethylformamide (DMF) with catalysts such as potassium carbonate .
- Characterization :
- NMR Spectroscopy : Confirms regiochemistry of the oxazole ring and substitution patterns on the indole.
- HPLC : Ensures purity (>95% by reverse-phase HPLC).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]+ expected at ~365.3 g/mol).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Poor aqueous solubility; soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Pre-formulation studies recommend DMSO stock solutions for biological assays .
- Stability : Stable at -20°C for >6 months. Degrades at pH < 3 or >10, necessitating neutral buffer systems for in vitro assays .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Fluorophenyl-oxazole-indole hybrids exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, [5-(2-fluorophenyl)-1,2-oxazol-3-yl] derivatives showed IC₅₀ values of 51.66 µM against BChE in kinetic assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Recommendations :
- Use microwave-assisted synthesis to reduce reaction time and improve oxazole ring cyclization efficiency.
- Employ Pd-catalyzed cross-coupling for precise functionalization of the fluorophenyl group.
- Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of indole carboxylate to oxazole precursor) .
Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be analyzed?
- Case Study : AChE inhibition assays for fluorophenyl-oxazole derivatives showed IC₅₀ discrepancies (21.85–51.66 µM). Resolution strategies include:
- Standardizing assay conditions (e.g., pH 7.4, 25°C).
- Validating enzyme activity with a reference inhibitor (e.g., donepezil).
- Performing dose-response curves in triplicate to reduce variability .
Q. What computational and experimental methods are recommended for identifying molecular targets of this compound?
- Target Fishing :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina).
- Surface Plasmon Resonance (SPR) : Quantify binding affinities to suspected targets (e.g., cyclooxygenase-2).
- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular assays .
Q. How can researchers address poor bioavailability in preclinical studies?
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl to methyl ester conversion) to enhance membrane permeability.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous dispersibility and sustained release .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
